Fmoc-adma(pbf)-oh

Description

BenchChem offers high-quality Fmoc-adma(pbf)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-adma(pbf)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C36H44N4O7S |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42) |

InChI Key |

QQJCGHJCOJVEGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-ADMA(Pbf)-OH chemical structure and molecular weight

Technical Deep Dive: Fmoc-ADMA(Pbf)-OH in Epigenetic Peptide Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of Fmoc-ADMA(Pbf)-OH (

Part 1: Chemical Identity & Structural Analysis

The structural integrity of Fmoc-ADMA(Pbf)-OH relies on the balance between the acid-labile Pbf group and the stable methyl modifications.

Physicochemical Properties

| Property | Data |

| Chemical Name | |

| Common Name | Fmoc-ADMA(Pbf)-OH |

| CAS Number | 1185841-84-2 |

| Molecular Formula | |

| Molecular Weight | 676.82 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

| Purity Standard |

Structural Decomposition

The molecule consists of four distinct functional zones, each serving a specific role in SPPS:

-

Fmoc Group (

): Base-labile protection (removed by Piperidine). -

L-Arginine Backbone: The chiral scaffold.

-

Asymmetric Dimethyl Group (

): Two methyl groups attached to one of the terminal guanidine nitrogens. This is the biological payload. -

Pbf Group (

): A sulfonyl protecting group attached to the unmethylated terminal nitrogen. This prevents the formation of ornithine-like side products or branching during coupling.

Part 2: Synthesis Strategy & Protocols (The "How-To")

Expertise Note: Why use the Pbf-protected version? While the dimethylation of the guanidine group lowers its pKa (~11.5 vs ~12.5 for Arg) and nucleophilicity, making the unprotected Fmoc-ADMA-OH viable for short peptides, Fmoc-ADMA(Pbf)-OH is superior for sequences >15 residues. The Pbf group eliminates the risk of hydrogen bonding aggregation and prevents trace acylation of the guanidine, which can manifest as mass shifts of +Acetylation (+42 Da) or +Fmoc (+222 Da) in the final spectra.

Standard SPPS Cycle for Fmoc-ADMA(Pbf)-OH

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).

Step 1: Swelling & Preparation

-

Reagent: DMF (Dimethylformamide).

-

Time: 30 minutes.

-

Logic: Ensures resin beads are fully solvated for maximum diffusion.

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v) + 0.1M HOBt (optional).

-

Protocol: Treat 2 x 10 minutes.

-

Note: The addition of HOBt suppresses aspartimide formation if Asp is present in the sequence.

Step 3: Coupling (Activation)

-

Reagent Stoichiometry:

-

4.0 eq Fmoc-ADMA(Pbf)-OH

-

3.9 eq HBTU or HATU (for difficult sequences)

-

8.0 eq DIEA (Diisopropylethylamine)

-

-

Concentration: 0.2 M in DMF.

-

Time: 45–60 minutes at Room Temperature.

-

Critical Insight: Due to the steric bulk of the Pbf group and the methyl groups, coupling kinetics are slower than standard Arginine. Double coupling is recommended if the residue follows a beta-branched amino acid (Val, Ile, Thr).

Step 4: Cleavage & Global Deprotection

-

Cocktail: Reagent K or similar high-scavenger mix.

-

TFA (Trifluoroacetic acid): 92.5%

-

TIS (Triisopropylsilane): 2.5%

-

H2O (Water): 2.5%

-

DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Only if Cys/Met present)

-

-

Time: 3 to 4 hours.

-

Mechanism: The Pbf group is cleaved via acidolysis. The scavengers (TIS/H2O) trap the resulting pentamethyldihydrobenzofuran-sulfonyl cation, preventing it from modifying Tryptophan or Tyrosine residues.

Troubleshooting: Common Issues

| Observation (MS) | Diagnosis | Solution |

| Mass +253 Da | Incomplete Pbf removal | Extend cleavage time to 4-5 hours; ensure fresh TFA. |

| Mass +42 Da | Acetylation of Guanidine | Use Pbf-protected ADMA (if using unprotected); ensure Capping step is performed after coupling. |

| Low Yield | Steric hindrance | Switch activation to HATU/HOAt; use microwave-assisted coupling (50°C, 10 min). |

Part 3: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct ADMA building block and the subsequent processing steps.

Part 4: Quality Control & Validation

To validate the successful synthesis of an ADMA-containing peptide, you must confirm the removal of the Pbf group and the retention of the methyl groups.

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Acetonitrile.

-

Gradient: ADMA peptides are slightly more hydrophobic than their native Arginine counterparts. Expect a slight retention time shift (later elution).

-

-

Mass Spectrometry (ESI-MS):

-

Calculate the exact mass of the peptide.

-

ADMA Residue Mass: 184.1 Da (Arginine 156.1 + 2 Methyls 28.0).

-

Check for Pbf Adducts: If you see a peak at

, the Pbf group has not been fully removed. Re-treat the lyophilized peptide with the cleavage cocktail for 2 hours.

-

References

-

Behrendt, R., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

-

Li, J. H., et al. (2015).[1] Effect of arginine methylation on the RNA recognition and cellular uptake of Tat-derived peptides. Bioorganic & Medicinal Chemistry Letters, 25(2), 253-256.

Sources

Difference between asymmetric and symmetric dimethylarginine in peptides

Structural Divergence, Functional Proteomics, and Synthetic Strategies

Executive Summary

For researchers in proteomics and drug development, the distinction between Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) is not merely structural—it is a fundamental dichotomy in biological signaling and clinical pathology. While both are post-translational modifications (PTMs) of arginine derived from the same monomethyl precursor, their downstream effects are diametrically opposed. ADMA is a potent, competitive inhibitor of Nitric Oxide Synthase (NOS), driving endothelial dysfunction. SDMA, conversely, lacks direct NOS inhibitory capacity but competes for cationic amino acid transport (CAT), serving as a precision biomarker for renal clearance. This guide dissects their molecular differences, analytical separation strategies, and protocols for incorporating them into synthetic peptides.

Structural and Biosynthetic Divergence

Chemical Architecture

The core difference lies in the methylation pattern of the guanidino group on the arginine side chain.

-

ADMA (

-dimethylarginine): Both methyl groups are attached to the same terminal nitrogen ( -

SDMA (

-dimethylarginine): The methyl groups are distributed symmetrically, with one methyl group on each of the two terminal nitrogens. This symmetry prevents effective binding to NOS but retains affinity for transporter proteins.

Enzymatic Origins: The PRMT Dichotomy

The methylation status is dictated by Protein Arginine Methyltransferases (PRMTs), which utilize S-adenosylmethionine (SAM) as a methyl donor. All PRMTs first generate Monomethylarginine (MMA). The divergence occurs at the second methylation step.

-

Type I PRMTs (e.g., PRMT1, 3, 4, 6, 8): Catalyze the formation of ADMA . PRMT1 is responsible for ~85% of ADMA production in mammals.

-

Type II PRMTs (e.g., PRMT5, 9): Catalyze the formation of SDMA . PRMT5 is the primary enzyme driving this pathway.

Diagram 1: Biosynthetic Pathway of Methylarginines

Caption: Divergent biosynthesis of ADMA and SDMA from a common MMA precursor via Type I and Type II PRMTs.

Functional Implications in Proteomics & Pathology

The Nitric Oxide Synthase (NOS) Inhibition Mechanism

The most critical functional distinction is the inhibition of Nitric Oxide (NO) production.[1] This mechanism is the basis for ADMA's role in cardiovascular disease.

-

ADMA: Acts as a competitive inhibitor of eNOS (endothelial NOS). It competes directly with L-Arginine for the catalytic site. Furthermore, ADMA uncouples the enzyme, leading to the production of superoxide radicals (

) instead of NO, exacerbating oxidative stress. -

SDMA: Does not inhibit NOS directly.[1] However, it competes with L-Arginine for cellular uptake via Cationic Amino Acid Transporters (CAT-1, CAT-2). High levels of SDMA can indirectly reduce intracellular arginine availability, limiting NO production, but this is a transport-mediated effect, not an enzymatic one.[2]

Diagram 2: Mechanism of NOS Inhibition vs. Transport Competition

Caption: ADMA directly inhibits eNOS, while SDMA competes for arginine transport (CAT) without direct enzymatic inhibition.

Clinical Biomarker Specificity

| Feature | ADMA (Asymmetric) | SDMA (Symmetric) |

| Primary Pathophysiology | Endothelial Dysfunction, Atherosclerosis | Renal Clearance Failure |

| Clearance Mechanism | Enzymatic hydrolysis via DDAH (Dimethylarginine dimethylaminohydrolase) | Renal Excretion (unchanged) |

| Clinical Utility | Predictor of Cardiovascular Events (Stroke, MI) | Sensitive Marker of GFR (Glomerular Filtration Rate) |

| Protein Binding | Low (~10%) | Low (~10%) |

Analytical Methodologies: The Separation Challenge

Quantifying ADMA and SDMA is analytically challenging because they are isobaric isomers (MW = 202.25 Da). Standard low-resolution mass spectrometry cannot distinguish them based on mass-to-charge ratio (

LC-MS/MS Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Successful separation requires specific chromatographic conditions or derivatization.

-

Chromatographic Separation:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Silica columns are preferred over C18 due to the high polarity of these analytes.

-

Mobile Phase: Acidic buffers (e.g., ammonium formate/formic acid) are critical to protonate the guanidino group.

-

Resolution: Baseline separation is essential. ADMA typically elutes slightly later than SDMA on HILIC phases.

-

-

Fragmentation Pattern (MS/MS): While parent ions are identical (

203.2), unique product ions can be monitored:-

ADMA:

203.2 -

SDMA:

203.2

-

ELISA Limitations

ELISA kits exist but often suffer from cross-reactivity between the isomers. For high-stakes drug development or clinical validation, LC-MS/MS is mandatory to ensure specificity.

Synthetic Peptide Strategies (SPPS)[3]

Incorporating ADMA or SDMA into peptides via Solid-Phase Peptide Synthesis (SPPS) requires specific protected building blocks. Standard arginine protection (Pbf/Pmc) is insufficient for generating methylated variants in situ; pre-methylated building blocks must be used.

Reagents of Choice

-

For ADMA Incorporation:

-

Reagent: Fmoc-ADMA(Pbf)-OH

-

Description:

-Fmoc- -

Rationale: The Pbf group prevents side-chain acylation and is removed during the standard TFA cleavage step.

-

-

For SDMA Incorporation:

-

Reagent: Fmoc-SDMA(Boc)2-OH (or Fmoc-SDMA(Boc)2-ONa)

-

Description:

-Fmoc- -

Rationale: Boc groups are acid-labile and cleave simultaneously with the resin linker in high-concentration TFA.

-

Step-by-Step Synthesis Protocol

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide or Wang resin.

-

Resin Preparation: Swell resin (e.g., Rink Amide MBHA) in DMF for 20 mins.

-

Coupling of Modified Arginine:

-

Stoichiometry: Use 3-4 equivalents of the Fmoc-methylarginine derivative relative to resin loading.

-

Activators: Use DIC/Oxyma Pure or HATU/DIEA. Note: Avoid HBTU/TBTU if possible to minimize potential racemization of the expensive derivative.

-

Time: Extend coupling time to 2 hours or perform a double coupling (2 x 1 hour) due to the steric bulk of the dimethylguanidino group.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

-

Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 x 10 mins). Monitor UV absorbance to ensure complete removal.

-

Cleavage & Global Deprotection:

-

Cocktail: 95% TFA, 2.5% TIPS (Triisopropylsilane), 2.5% Water.[3]

-

Duration: 3-4 hours at room temperature. The Pbf (on ADMA) or Boc (on SDMA) groups require sufficient time to fully cleave.

-

-

Precipitation: Precipitate peptide in cold diethyl ether, centrifuge, and wash 3x.

-

Purification: Analyze via RP-HPLC. Note that ADMA- and SDMA-containing peptides will have slightly different retention times and hydrophobicity profiles.

Diagram 3: SPPS Decision Tree for Methylarginines

Caption: Selection of protected building blocks for precise incorporation of ADMA or SDMA in solid-phase synthesis.

References

-

Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). International Journal of Molecular Sciences. [Link]

-

Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production. Pharmacological Research. [Link]

-

Asymmetric and Symmetric Dimethylarginines as Renal Function Parameters in Paediatric Kidney Diseases. Journal of Clinical Medicine. [Link]

-

Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA. Toxins. [Link]

-

Analytical Development of a Four-Stream Multiplexed LC/MS Method for the Simultaneous Determination of SDMA and ADMA. Agilent Technologies. [Link]

Sources

The Epigenetic Architect: A Technical Guide to Fmoc-ADMA(Pbf)-OH

CAS Number: 1185841-84-2[1][2][3][4]

Part 1: Executive Summary

Fmoc-ADMA(Pbf)-OH is a specialized amino acid derivative designed for the precise incorporation of Asymmetric Dimethylarginine (ADMA) into peptides via Solid Phase Peptide Synthesis (SPPS).[1][3][4]

In the landscape of modern drug discovery, particularly within epigenetics and metabolic regulation , the methylation status of arginine residues acts as a critical binary switch.[4] ADMA is an endogenous inhibitor of Nitric Oxide Synthase (NOS) and a key marker in histone signaling (e.g., H3R2me2a).[1][3][4]

This guide moves beyond basic catalog data to provide a mechanistic workflow for handling this sterically demanding and chemically sensitive building block.[3][4] It addresses the specific challenges of coupling bulky, methylated side chains and ensuring the integrity of the Pbf protecting group during synthesis.[4]

Part 2: Chemical Profile & Properties[1][2][3][4][5]

Identity Verification

-

Systematic Name:

-Fmoc-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Molecular Formula:

[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Physicochemical Data Table

| Property | Specification | Operational Note |

| Appearance | White to off-white powder | Discoloration (yellowing) may indicate Fmoc cleavage or oxidation.[1][3][4] |

| Purity (HPLC) | Critical for preventing deletion sequences in long peptides.[3][4] | |

| Chiral Purity | High risk of racemization during activation if base is excessive.[3][4] | |

| Solubility | Soluble in DMF, NMP | Dissolve at 0.5M concentration; sonication may be required.[3][4] |

| Storage | Keep desiccated. Allow to reach room temp before opening to prevent condensation.[3][4] |

Part 3: Mechanistic Insight (Expertise & Logic)[1][3][4]

The Structural Logic: Why Pbf?

The choice of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group over the older Pmc group is not arbitrary; it is a calculated decision for arginine chemistry.[1][3][4]

-

Acid Lability: The Pbf group is more acid-labile than Pmc.[1][3][4] This is crucial for ADMA because the methylated guanidino group is bulky.[4] A more labile protecting group ensures complete removal during the final TFA cleavage, preventing the "hanging protecting group" phenomenon that complicates purification.[4]

-

Side Reaction Suppression: Pbf minimizes the acid-catalyzed sulfonation of Tryptophan (Trp) residues during cleavage, a common failure point in Arg-rich sequences.[1][3][4]

The Challenge of Asymmetry

Unlike standard Arginine, ADMA possesses two methyl groups on the same terminal nitrogen (

-

Steric Hindrance: The dimethylation creates significant steric bulk, reducing the nucleophilicity of the

-amino group during the next coupling cycle.[4] -

Implication: After coupling Fmoc-ADMA(Pbf)-OH, the subsequent deprotection and coupling steps require extended reaction times or more potent activation (e.g., HATU over HBTU) to prevent deletion sequences.[1][3][4]

Part 4: Strategic Protocol (SPPS Workflow)

Visualization: The Modified Arginine Cycle

The following diagram illustrates the critical decision points when incorporating Fmoc-ADMA(Pbf)-OH, emphasizing the need for double coupling and careful cleavage.

Figure 1: Optimized SPPS workflow for Fmoc-ADMA(Pbf)-OH incorporation. Note the emphasis on "Double Coupling" due to steric hindrance.

Step-by-Step Methodology

Step 1: Solubilization & Activation

Standard Protocol: Dissolve Fmoc-ADMA(Pbf)-OH in anhydrous DMF to a concentration of 0.5 M.[1][3][4]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU due to the steric bulk of the dimethylarginine.[1][3][4]

Expert Tip: Pre-activate for exactly 2 minutes. Do not exceed 5 minutes, as this increases the risk of racemization at the

Step 2: Coupling (The "Double Couple" Rule)

Due to the high value and steric bulk of this residue, a double coupling strategy is mandatory for high-yield synthesis.[3][4]

-

First Pass: Add activated AA solution to resin.[3][4] Agitate for 45 minutes at Room Temperature. Drain.

-

Second Pass: Repeat with fresh reagents for 30 minutes.

-

Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though ADMA presents a primary amine after deprotection, the bulk can yield false negatives).[3][4]

Step 3: Cleavage (The Scavenger Hunt)

The Pbf group generates a reactive sulfonyl cation upon cleavage.[3][4] Adequate scavenging is required to prevent re-attachment to the peptide (especially at Trp, Tyr, or Met residues).[1][3][4]

Cocktail R (Reagent K modified):

Time: 2 to 3 hours at Room Temperature. Note: Do not extend beyond 4 hours, as the stability of the methylated nitrogen under harsh acidic conditions is generally good, but prolonged exposure can degrade other sensitive residues.[3][4]

Part 5: Quality Control & Analysis[3][4]

Mass Spectrometry Expectations

When analyzing the crude peptide via ESI-MS, verify the mass shift relative to a standard Arginine residue.

-

Arginine Residue Mass: 156.19 Da[4]

HPLC Profile

Methylated arginines generally increase the hydrophobicity of the peptide slightly compared to the native sequence.[4]

-

Retention Time: Expect a slight right-shift (later elution) on a C18 reverse-phase column compared to the non-methylated control.

-

Peak Shape: Broadening may occur if the coupling was incomplete (deletion sequences) or if partial Pbf removal occurred (check for +252 Da adducts).[1][3][4]

References

-

Rothbart, S. B., et al. (2012).[1][3][4][5] "Poly-acetyl-lysine and poly-methyl-arginine peptide microarrays for the assessment of post-translational modification-specific antibody specificity." Methods in Enzymology, 512, 107-135.[1][3][4]

-

Behrendt, R., & Offer, J. (2016).[1][3][4][5] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[1][3][4]

-

Isidro-Llobet, A., et al. (2009).[1][3][4] "Amino acid-protecting groups."[1][3][4][9] Chemical Reviews, 109(6), 2455-2504.[1][3][4]

Sources

- 1. N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | C34H40N4O7S | CID 11354259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fmoc-Arg(Pbf)-OH | 154445-77-9 | Benchchem [benchchem.com]

- 5. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. 1185841-84-2 Cas No. | Fmoc-L-Arg(Me)2(Pbf)-OH | Apollo [store.apolloscientific.co.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-ADMA(Pbf)-OH and Fmoc-SDMA(Pbf)-OH: A Structural and Synthetic Comparison

Introduction: The Subtle Isomerism Governing Biological Recognition

Within the intricate landscape of post-translational modifications (PTMs), the methylation of arginine residues stands out as a critical regulator of protein function, influencing everything from signal transduction and gene transcription to RNA processing.[1][2] This modification is enacted by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), which generate monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA).[3] While chemically similar, the distinct spatial arrangement of two methyl groups on the guanidino side chain of ADMA versus SDMA creates profoundly different biological outcomes.[4] ADMA is a well-established competitive inhibitor of nitric oxide synthases (NOS), linking it directly to cardiovascular health and disease.[4][5] In contrast, SDMA has little direct effect on NOS but is a key biomarker for renal function, as it is almost exclusively cleared by the kidneys.[6][7]

To dissect the precise roles of these isomers, researchers rely on the chemical synthesis of peptides containing site-specific ADMA or SDMA residues. This is where the two key reagents of our discussion, Fmoc-ADMA(Pbf)-OH and Fmoc-SDMA(Pbf)-OH , become indispensable tools. As protected amino acid building blocks, they are designed for seamless incorporation into peptide chains via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This guide provides an in-depth technical comparison of these two critical reagents, focusing on their structural nuances, practical implications for peptide synthesis, and analytical differentiation.

Chapter 1: The Core Structural Distinction: Beyond Symmetry

At first glance, the difference between Fmoc-ADMA(Pbf)-OH and Fmoc-SDMA(Pbf)-OH is the placement of two methyl groups on the terminal nitrogen atoms of the arginine side chain. However, the consequences of this isomeric difference are far-reaching, impacting steric hindrance, charge distribution, and hydrogen bonding potential.

-

Asymmetric Dimethylarginine (ADMA): Both methyl groups are placed on one of the terminal guanidino nitrogen atoms (the Nω atom), leaving the other terminal nitrogen (Nω') unsubstituted.

-

Symmetric Dimethylarginine (SDMA): One methyl group is placed on each of the terminal guanidino nitrogens (Nω and Nω').

This seemingly minor rearrangement has significant stereochemical consequences. The guanidinium group of arginine is planar and resonance-stabilized. In ADMA, the dimethylated nitrogen atom creates a more sterically crowded local environment compared to the monomethylated nitrogens in SDMA. This increased bulk on one side of the guanidino group can influence how the residue fits into binding pockets of "reader" proteins or enzyme active sites.

Furthermore, the hydrogen bonding capacity is altered. The ADMA side chain retains one N-H bond on the Nω' nitrogen, available for hydrogen donation. The SDMA side chain, in contrast, has two N-H bonds, one on each terminal nitrogen. This difference can be critical in mediating specific interactions with binding partners.

The side-chain protecting group, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) , is a bulky, acid-labile group attached to the internal guanidino nitrogen.[8] Its role is to prevent the highly reactive guanidino group from participating in unwanted side reactions during peptide synthesis.[9] The Pbf group is the modern standard for arginine protection in Fmoc-SPPS due to its efficient cleavage under moderate trifluoroacetic acid (TFA) conditions, which minimizes damage to the final peptide.[10]

Chapter 2: Implications for Solid-Phase Peptide Synthesis (SPPS)

From a practical standpoint, both Fmoc-ADMA(Pbf)-OH and Fmoc-SDMA(Pbf)-OH are generally well-behaved in standard automated or manual Fmoc-SPPS protocols.[11] However, the subtle structural differences can manifest as minor variations in synthetic efficiency, requiring careful consideration.

Coupling Efficiency: The primary concern during SPPS is achieving a near-quantitative coupling at every step to avoid deletion sequences.[12] The steric bulk of the Pbf group, combined with the inherent bulk of the dimethylated arginine side chain, can make these residues slightly more challenging to couple than smaller amino acids.

-

Fmoc-ADMA(Pbf)-OH: Standard coupling protocols, such as those using HBTU/HOBt or DIC/Oxyma, are typically effective.[13]

-

Fmoc-SDMA(Pbf)-OH: While also compatible with standard methods, there is anecdotal evidence suggesting that the symmetric distribution of methyl groups might present a slightly different steric profile. It is prudent to consider an extended coupling time (e.g., 60-90 minutes instead of the standard 45-60) or a double coupling, especially if the preceding amino acid is also sterically hindered.

Deprotection:

-

Fmoc Removal: The base-labile Fmoc group is removed with a piperidine solution. This step is generally unaffected by the side-chain structure of ADMA or SDMA.

-

Pbf Removal: The acid-labile Pbf group is removed during the final cleavage from the resin, typically using a cocktail containing a high concentration of TFA (e.g., 95%).[14] The rate of Pbf removal is generally rapid and efficient for both ADMA and SDMA residues.[11] The key is to use appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) in the cleavage cocktail to trap the reactive carbocations generated from the Pbf group and other side-chain protecting groups, thus preventing modification of sensitive residues like tryptophan or methionine.[15][16]

Data Presentation: Comparative Properties

| Property | Fmoc-ADMA(Pbf)-OH | Fmoc-SDMA(Pbf)-OH | Rationale & Field Notes |

| Molecular Weight | 676.8 g/mol [17] | ~676.8 g/mol | Isomers have identical molecular weights, making them indistinguishable by low-resolution mass spectrometry. |

| Typical Coupling Time | 45-60 minutes | 60-90 minutes or double couple | The symmetric nature of SDMA may introduce slightly more steric hindrance, justifying a more conservative coupling strategy to ensure completion. |

| Recommended Activator | HBTU/HOBt or DIC/Oxyma | HBTU/HOBt or DIC/Oxyma | Both are compatible with standard, robust coupling reagents used in modern SPPS. |

| Pbf Cleavage | Standard TFA cocktail (2-3 hrs)[14] | Standard TFA cocktail (2-3 hrs) | Pbf lability is high; cleavage is efficient for both isomers under identical conditions. |

| Potential Side Reactions | Standard SPPS side reactions (e.g., aspartimide formation, racemization).[18] | Standard SPPS side reactions. | No unique side reactions have been specifically attributed to the ADMA or SDMA side chains themselves during synthesis. |

Chapter 3: Analytical Characterization and Quality Control

Confirming the successful and correct incorporation of ADMA versus SDMA is a critical quality control step. Since they are isomers with the same mass, standard mass spectrometry of the full-length peptide cannot differentiate them.[19] The key lies in tandem mass spectrometry (MS/MS) and chromatographic separation.

Tandem Mass Spectrometry (MS/MS): During MS/MS, a specific peptide ion is isolated and fragmented. The resulting fragmentation pattern serves as a fingerprint. ADMA and SDMA produce distinct patterns. The key diagnostic fragmentation is the loss of the dimethylamine group from the ADMA side chain, while the SDMA side chain fragments differently. This allows for unambiguous identification of the incorporated isomer.[20]

Chromatography: High-performance liquid chromatography (HPLC) is essential for purifying the final peptide.[21] Due to the slight difference in polarity and shape, peptides containing ADMA versus SDMA often have slightly different retention times on reverse-phase HPLC columns, although co-elution is possible depending on the sequence.[19][22] Developing a robust HPLC gradient is crucial for separating the desired peptide from any synthesis-related impurities.[23]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-ADMA(Pbf)-OH or Fmoc-SDMA(Pbf)-OH

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).[24]

-

Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Solution Preparation: In a separate vessel, pre-activate the amino acid. For a 0.1 mmol synthesis scale:

-

Dissolve Fmoc-ADMA(Pbf)-OH or Fmoc-SDMA(Pbf)-OH (0.5 mmol, 5 eq.) in DMF.

-

Add an activating agent, for example, HBTU (0.48 mmol, 4.8 eq.) and HOBt (0.5 mmol, 5 eq.).

-

Add a base, N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.), to the activation mixture.

-

Allow to pre-activate for 2-5 minutes.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for the recommended time (60 minutes for ADMA, consider 90 minutes for SDMA).

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat steps 4-6 (a "double couple").

-

Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

-

Resin Preparation: After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard robust cocktail is:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[14] Gently agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution with a stream of nitrogen gas and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collection: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers and residual protecting group fragments.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification & Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC. Analyze the purified fractions by LC-MS and MS/MS to confirm identity, purity, and correct isomer incorporation.[25]

Conclusion

Fmoc-ADMA(Pbf)-OH and Fmoc-SDMA(Pbf)-OH are structurally similar yet functionally distinct building blocks that are crucial for investigating the biology of arginine methylation. While their handling in solid-phase peptide synthesis is largely analogous, a nuanced understanding of their potential differences in steric hindrance can guide a chemist toward a more robust synthesis strategy, particularly for SDMA. The true distinction lies not in the synthesis, but in the downstream biological activity of the resulting peptides and the analytical rigor required to confirm their identity. Mastery of the synthetic and analytical techniques described herein empowers researchers to confidently create the precise molecular tools needed to unravel the complex signaling codes written by protein methylation.

References

-

MDPI. (n.d.). Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach. MDPI. [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Merck Millipore. [Link]

-

MDPI. (n.d.). Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA). MDPI. [Link]

-

Immundiagnostik AG. (n.d.). Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health. Immundiagnostik AG. [Link]

-

National Center for Biotechnology Information. (2017-03-06). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). PMC. [Link]

-

National Center for Biotechnology Information. (2016-11-03). Asymmetric and Symmetric Dimethylarginine as Risk Markers for Total Mortality and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis of Prospective Studies. PMC. [Link]

-

Scilit. (2006-05-03). Asymmetrical (ADMA) and symmetrical dimethylarginine (SDMA) as potential risk factors for cardiovascular and renal outcome in chronic kidney disease – possible candidates for paradoxical epidemiology?. Scilit. [Link]

-

Royal Society of Chemistry. (2024-09-18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

-

ACS Publications. (2020-11-10). Highly Efficient Separation of Methylated Peptides Utilizing Selective Complexation between Lysine and 18-Crown-6. Analytical Chemistry. [Link]

-

PubMed. (2017-03-06). Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA). PubMed. [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

-

PubMed. (2013-01-01). The biological evaluation of ADMA/SDMA and eNOS in patients with ACHF. PubMed. [Link]

-

ResearchGate. (n.d.). Product ion mass spectra of asymmetric dimethylarginine (ADMA) and.... ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

-

PubMed. (2018-02-21). Enrichment of Methylated Peptides Using an Antibody-free Approach for Global Methylproteomics Analysis. PubMed. [Link]

-

ResearchGate. (2022-12-14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. ResearchGate. [Link]

-

Oxford Academic. (2014-09-25). Quantification of Arginine and its Methylated Derivatives in Healthy Children by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

International Journal of Science and Research Archive. (2025-02-24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

-

Springer. (2014-06-13). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Biotage. (2023-01-30). Does amino acid concentration really matter during peptide synthesis?. Biotage. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH; [154445-77-9]. Aapptec Peptides. [Link]

-

ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2025-07-22). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

ResearchGate. (2025-08-09). Modified SPPS Protocol for the Synthesis of Novel Antimicrobial Peptides. ResearchGate. [Link]

-

ResearchGate. (n.d.). Transition structures for the ADMA and SDMA reactions computed using CBS-QB3.. ResearchGate. [Link]

-

PubMed Central. (2023-02-15). Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. PubMed Central. [Link]

-

MDPI. (n.d.). Epimerisation in Peptide Synthesis. MDPI. [Link]

-

ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enrichment of Methylated Peptides Using an Antibody-free Approach for Global Methylproteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) Concentrations in Patients with Obesity and the Risk of Obstructive Sleep Apnea (OSA) [mdpi.com]

- 4. Asymmetric and Symmetric Dimethylarginine as Risk Markers for Total Mortality and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis of Prospective Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldhealthlaboratories.com [worldhealthlaboratories.com]

- 6. Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach [mdpi.com]

- 7. b-ac.co.uk [b-ac.co.uk]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. biotage.com [biotage.com]

- 14. peptide.com [peptide.com]

- 15. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 16. peptide.com [peptide.com]

- 17. chemimpex.com [chemimpex.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toxic Dimethylarginines: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijsra.net [ijsra.net]

- 22. academic.oup.com [academic.oup.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

- 25. biopharmaspec.com [biopharmaspec.com]

Navigating the Nuances of Pbf Protection on Asymmetric Dimethylarginine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Arginine Methylation and the Imperative of Precise Synthesis

Post-translational modifications (PTMs) dramatically expand the functional repertoire of proteins, enabling dynamic regulation of cellular processes.[1] Among these, arginine methylation stands out as a key modulator of protein-protein interactions, signal transduction, and gene regulation. Asymmetric dimethylarginine (ADMA) is a critical PTM implicated in numerous physiological and pathological processes. The precise synthesis of peptides containing ADMA is therefore paramount for advancing our understanding of its biological roles and for the development of novel therapeutics. This guide provides a deep dive into the stability and cleavage of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on ADMA, offering field-proven insights and detailed protocols to empower researchers in this demanding area of peptide chemistry.

Section 1: The Guanidino Group - A Double-Edged Sword in Peptide Synthesis

The guanidino side chain of arginine is strongly basic and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[2] The Pbf group has emerged as a gold standard for this purpose, particularly in Fmoc-based strategies. Its popularity stems from its reliable protection of the guanidino moiety during peptide chain elongation and its lability under strong acidic conditions, typically trifluoroacetic acid (TFA), for final deprotection.[3]

Why Pbf? A Comparative Advantage

The Pbf group offers distinct advantages over older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The primary benefit is its enhanced acid lability, leading to faster and cleaner cleavage.[3] This is particularly crucial for the synthesis of peptides containing multiple arginine residues or other acid-sensitive modifications, as it minimizes the exposure of the peptide to harsh acidic conditions, thereby reducing the formation of degradation byproducts.[3][4]

Section 2: Asymmetric Dimethylarginine (ADMA) - Introducing a New Layer of Complexity

The introduction of two methyl groups on the guanidino group of arginine to form ADMA presents unique considerations for the stability and cleavage of the Pbf protecting group. While commercially available Fmoc-ADMA(Pbf)-OH can be incorporated into peptides using standard SPPS protocols, a deeper understanding of the potential nuances is essential for troubleshooting and optimizing syntheses.[5]

The Steric Influence of Dimethylation

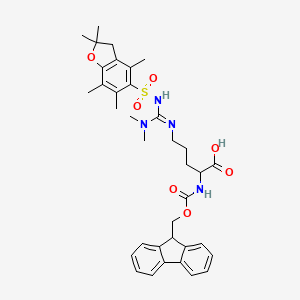

dot

Caption: Chemical structure of Fmoc-ADMA(Pbf)-OH.

Section 3: The Pbf Cleavage Mechanism and Potential Pitfalls

The cleavage of the Pbf group is an acid-catalyzed process. The reaction is initiated by the protonation of the sulfonyl group by TFA, which facilitates the cleavage of the sulfur-nitrogen bond. This process generates a reactive sulfonyl cation and the deprotected arginine residue.[3]

dot

Caption: Simplified Pbf cleavage pathway.

Common Side Reactions

Several side reactions can occur during Pbf cleavage, leading to impurities in the final peptide product. These include:

-

Incomplete Pbf Removal: Residual Pbf groups on arginine residues are a common issue, particularly in peptides with multiple arginines or sterically hindered residues like ADMA.[4]

-

Reattachment to Tryptophan: The cleaved Pbf cation is electrophilic and can reattach to nucleophilic residues, most notably the indole ring of tryptophan.[2]

-

Sulfonation of Tryptophan: The reactive sulfonyl cation can also lead to the sulfonation of the tryptophan indole ring.[2]

Section 4: A Self-Validating Protocol for Pbf Cleavage from ADMA-Containing Peptides

To mitigate the risks of incomplete cleavage and side reactions, a carefully designed cleavage protocol with an optimized scavenger cocktail is essential. The following protocol is designed to be a self-validating system, with built-in checkpoints for ensuring complete deprotection.

The "Rule of Thumb" for Arginine-Rich Peptides: A Starting Point for ADMA

A common guideline for cleaving peptides rich in arginine is to allow for a baseline of two hours, with an additional hour for each arginine residue present.[7] Given the potential for increased steric hindrance with ADMA, it is prudent to adopt this extended cleavage time as a starting point.

Recommended Cleavage Cocktail

A standard and effective cleavage cocktail for most sequences, including those containing ADMA, is a mixture of TFA, triisopropylsilane (TIS), and water.

| Reagent | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleavage Reagent |

| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations |

| Water (H₂O) | 2.5% | Scavenger |

Table 1: Standard Cleavage Cocktail Composition.

For peptides also containing methionine, which is susceptible to oxidation, the addition of 1,2-ethanedithiol (EDT) to the cocktail is recommended. A well-regarded cocktail for methionine-containing peptides is Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide).[8][9]

Step-by-Step Cleavage Protocol

-

Resin Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum.

-

Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail in a fume hood. For every 100 mg of resin, use 1-2 mL of the cocktail.

-

Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel.

-

Reaction Time: Stir the reaction mixture at room temperature. For a peptide containing one ADMA residue, a minimum of 3 hours is recommended. For peptides with multiple ADMA or other arginine residues, extend the cleavage time accordingly (e.g., 2 hours base + 1 hour per Arg/ADMA).

-

Peptide Precipitation: After the desired reaction time, filter the resin and collect the TFA solution. Precipitate the peptide by adding 10 volumes of cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a desiccator.

Validation and Troubleshooting

-

Mass Spectrometry (MS) Analysis: The most critical validation step is to analyze the crude peptide by mass spectrometry. Look for the expected molecular weight of the fully deprotected peptide. The presence of a peak corresponding to the peptide mass + 252 Da indicates incomplete Pbf removal.

-

HPLC Analysis: High-performance liquid chromatography (HPLC) can be used to assess the purity of the crude peptide and to monitor the progress of the cleavage reaction by taking small aliquots at different time points.[10]

dot

Caption: Workflow for Pbf cleavage from ADMA peptides.

Section 5: Orthogonal Protection Strategies

In some instances, it may be desirable to selectively deprotect other residues while keeping the Pbf group on ADMA intact. This requires an orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions. For example, an Alloc (allyloxycarbonyl) group can be used to protect a lysine side chain and can be selectively removed using a palladium catalyst without affecting the Pbf group.

Conclusion: A Prudent Approach to a Complex Challenge

The Pbf protecting group is a robust and reliable choice for the synthesis of peptides containing asymmetric dimethylarginine. While standard protocols for its use are generally applicable, the inherent steric bulk of the dimethylated guanidino group warrants a cautious and methodical approach to deprotection. By employing extended cleavage times, optimized scavenger cocktails, and rigorous analytical validation, researchers can confidently and successfully synthesize high-purity ADMA-containing peptides, paving the way for new discoveries in the ever-expanding field of protein post-translational modifications.

References

-

Influence of Sequential Guanidinium Methylation on the Energetics of the Guanidinium...Guanine Dimer and Guanidinium...Guanine...Cytosine Trimer: Implications For the Control of Protein...DNA Interactions By Arginine Methyltransferases. (n.d.). National Institutes of Health. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). [Link]

-

How long should I let my cleavage reaction stir at room temperature?. (2023, January 31). Biotage. [Link]

-

How much time do your reaction take when cleaving arginine-rich peptides?. (2021, July 10). ResearchGate. [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]

-

Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2014, February 18). Inorganic Chemistry. [Link]

-

Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications. (2022, September 22). MedComm. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (2016, January 12). Journal of Peptide Science. [Link]

-

Solid Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]

-

C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. (2023, August 16). Journal of the American Chemical Society. [Link]

-

Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019, December 4). ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020, April 9). Molecules. [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

-

Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2009, August 6). ResearchGate. [Link]

-

Significance of Post-translational Modifications for Proteomic Research. (2016, February 23). ResearchGate. [Link]

-

A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (2023, February 27). Molecules. [Link]

- Fmoc-Arg(Pbf)OH de hecheng fangfa (A synthetic method of Fmoc-Arg(Pbf)OH). (2017, July 7).

-

Post-translational Modifications. (2023, May 31). AmbioPharm. [Link]

-

A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (2023, February 27). National Institutes of Health. [Link]

-

Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2014, February 18). National Institutes of Health. [Link]

-

C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. (2023, August 16). ResearchGate. [Link]

-

Post-translational modification. (2023, November 26). Wikipedia. [Link]

-

Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. (2021, March 2). PNAS. [Link]

-

Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (2020, January 20). Green Chemistry. [Link]

- Methods for the synthesis of arginine-containing peptides. (2019, December 12).

-

Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. [Link]

-

Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023, July 4). Journal of the American Society for Mass Spectrometry. [Link]

-

Enantioselective Syntheses of r-Fmoc-Pbf-[2-13C]-L-arginine and Fmoc-[1,3-13C2]-L-proline. (2014, October 17). The Journal of Organic Chemistry. [Link]

-

A cleavage cocktail for methionine-containing peptides. (1999, May). Journal of Peptide Research. [Link]

-

Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2011, May). DSpace@MIT. [Link]

-

Fragmentation (mass spectrometry). (2023, November 17). Wikipedia. [Link]

-

Proteolysis: a key post-translational modification regulating proteoglycans. (2021, July 1). The FEBS Journal. [Link]

-

Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2009, August 6). Tetrahedron Letters. [Link]

-

Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. biotage.com [biotage.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Sequential Guanidinium Methylation on the Energetics of the Guanidinium...Guanine Dimer and Guanidinium...Guanine...Cytosine Trimer: Implications For the Control of Protein...DNA Interactions By Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

Reagents for synthesizing arginine-methylated cell-penetrating peptides

Executive Summary

The synthesis of arginine-methylated Cell-Penetrating Peptides (CPPs) represents a critical frontier in therapeutic delivery.[1] While polyarginine sequences (e.g., Tat, R8) are potent transporters, their utility is often compromised by rapid proteolytic degradation and lack of receptor specificity. Methylation—specifically side-chain methylation (mimicking PRMT activity: MMA, ADMA, SDMA) and backbone N-methylation —offers a solution by modulating hydrophobicity, hydrogen bonding potential, and metabolic stability.

This guide provides a validated technical framework for synthesizing these difficult sequences. Unlike standard solid-phase peptide synthesis (SPPS), arginine-methylated CPPs require a calibrated ecosystem of reagents to overcome steric hindrance, guanidinium side-chain aggregation, and incomplete coupling.[1]

Strategic Reagent Selection: The "Self-Validating" Ecosystem[1]

Success in synthesizing methylated CPPs relies on minimizing the "aggregation potential" of the growing chain.[1] The following reagent classes are selected based on steric compatibility and reaction kinetics.

The Building Blocks: Protected Methyl-Arginines

The choice of building block dictates the deprotection strategy.[1] We focus on Fmoc-chemistry compatible derivatives.

| Derivative Type | Target Modification | Recommended Reagent | Key Technical Consideration |

| Asymmetric Dimethyl | Side-chain (NG, NG) | Fmoc-Arg(Me,Pbf)-OH (ADMA) | Pbf protection is mandatory.[1] Mtr/Pmc groups are too acid-stable and cause Trp alkylation during cleavage.[1] |

| Symmetric Dimethyl | Side-chain (NG, N'G) | Fmoc-SDMA(Pbf)-OH | Commercially rarer.[1] Often requires high-efficiency coupling (HATU) due to symmetric steric bulk.[1] |

| Monomethyl | Side-chain (NG) | Fmoc-Arg(Me,Pbf)-OH (MMA) | Kinetic intermediate; prone to cyclization if activated too long.[1] |

| Backbone Methyl | Backbone (N-alpha) | Fmoc-N-Me-Arg(Pbf)-OH | Critical: The N-methyl group introduces severe steric clash.[1] Subsequent coupling onto this residue requires HATU or PyAOP.[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: Avoid "home-brew" methylation on-resin using methyl iodide unless absolutely necessary. It lacks regioselectivity.[1] Invest in the pre-methylated Fmoc building blocks (e.g., from Merck/Novabiochem or specialized vendors like Bachem/Iris) to guarantee sequence integrity.

The Solid Support: Combating Aggregation

Arginine-rich peptides form intermolecular hydrogen bond networks (beta-sheets) on the resin, collapsing the matrix and halting synthesis.[1]

-

Standard: Rink Amide MBHA (High Loading ~0.6 mmol/g) → FORBIDDEN .

-

Required: Low-Loading Rink Amide (0.15 – 0.25 mmol/g) or ChemMatrix® (PEG-PS) resin.[1]

-

Causality: PEG-based resins swell better in DMF/NMP, solvating the hydrophobic methyl groups and the guanidinium cations, maintaining chain accessibility.

-

Activation Chemistry: The Kinetic Driver

-

Standard Arg: DIC/Oxyma Pure (Green, efficient, low racemization).

-

Methylated Arg (Coupling of): DIC/Oxyma is sufficient.[1]

-

Coupling onto N-Me-Arg: HATU/HOAt or PyAOP/HOAt .[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for reagent selection based on the specific methylation type required.

Figure 1: Decision matrix for reagent selection in arginine-methylated peptide synthesis.

Validated Experimental Protocol

This protocol is designed for a 0.1 mmol scale using automated or manual SPPS.[1]

Phase 1: Resin Preparation

-

Swelling: Weigh 0.1 mmol of Rink Amide ChemMatrix resin.[1] Swell in DCM (Dichloromethane) for 20 mins, then DMF (Dimethylformamide) for 20 mins.

-

Why: ChemMatrix requires thorough solvation to expand the PEG network.[1]

-

Phase 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF + 0.1M Oxyma Pure.

-

Expert Note: The addition of Oxyma suppresses aspartimide formation and racemization, which is a risk in Arg-rich sequences.[1]

-

-

Cycle: 2 x 5 minutes at Room Temperature (RT). Wash with DMF (5x).

Phase 3: Coupling of Methylated Arginine (e.g., Fmoc-ADMA(Pbf)-OH)[1]

-

Stoichiometry: 4 eq. Amino Acid : 4 eq.[1] DIC : 4 eq. Oxyma Pure.[1][5][6][7]

-

Activation: Dissolve AA and Oxyma in minimal DMF. Add DIC.[1][8] Pre-activate for 2 minutes.[1]

-

Reaction: Add to resin. Agitate for 60 minutes at RT (or 10 mins at 75°C if using microwave).

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though ADMA is primary, the bulk can mislead).

Phase 4: Coupling ONTO the Methylated Residue (The Critical Step)

If the previous residue was N-methylated (Backbone), use this step. If Side-chain methylated, use Phase 3.[1]

-

Reagent: 5 eq. Fmoc-AA-OH : 5 eq. HATU : 10 eq.[1] DIPEA .

-

Reaction: Double couple (2 x 45 mins).

Phase 5: Cleavage & Global Deprotection[4]

-

Cocktail: Reagent K is preferred for Arginine-rich peptides to prevent Pbf re-attachment.[1]

-

TFA (82.5%)

-

Phenol (5%)

-

Thioanisole (5%)

-

Water (5%)

-

EDT (2.5%) (1,2-Ethanedithiol)

-

-

Duration: 3–4 hours.

-

Why: Pbf removal from methylated arginine is slower than standard arginine.[1] Incomplete cleavage is the #1 cause of impurities (mass +252 Da).

-

Quality Control & Troubleshooting

Data Presentation: Common Impurities & Solutions

| Observed Mass (ESI-MS) | Diagnosis | Root Cause | Corrective Action |

| [M + 252] | +Pbf Adduct | Incomplete side-chain deprotection.[1] | Extend cleavage time to 4-6h; Ensure fresh scavenger (EDT/Thioanisole). |

| [M - 156] | Deletion Sequence | Incomplete coupling due to aggregation.[1] | Switch to ChemMatrix resin; Use double coupling with HATU for difficult steps.[1] |

| [M + 14] | Methylation Artifact | Unintended methylation (if using MeI). | Use pre-methylated Fmoc building blocks only. |

| Broad Peak (HPLC) | Aggregation | Peptide stacking on column. | Run HPLC at 60°C; Use NaClO4 in mobile phase (chaotropic salt). |

References

-

Behrendt, R., & Offer, J. (2016).[9] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

-

Li, J. H., et al. (2015).[9] Effect of arginine methylation on the RNA recognition and cellular uptake of Tat-derived peptides. ACS Chemical Biology.[1] Link

-

Merck/Novabiochem. (2023).[1] Fmoc-ADMA(Pbf)-OH Technical Data Sheet. Sigma-Aldrich.[1][9][10] Link

-

El-Faham, A., & Albericio, F. (2011).[11] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

BenchChem. (2025).[1][12] Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis. Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-Arg(Pbf)-OH [cem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 11. people.uniurb.it [people.uniurb.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Fidelity Incorporation of Fmoc-ADMA(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Biological Context

Asymmetric Dimethylarginine (ADMA) is a critical post-translational modification (PTM) resulting from the activity of Protein Arginine Methyltransferases (PRMTs).[1][2] Biologically, ADMA acts as an endogenous inhibitor of Nitric Oxide Synthase (NOS) and serves as a significant biomarker for cardiovascular risk and endothelial dysfunction.

Synthetically, the incorporation of ADMA into peptides via SPPS presents unique challenges compared to standard Arginine. The presence of the asymmetric dimethyl group on the guanidine moiety, combined with the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, creates significant steric hindrance. This guide outlines a protocol designed to overcome these steric barriers, prevent

Chemical Specifications & Handling

| Parameter | Specification |

| Reagent Name | Fmoc-ADMA(Pbf)-OH |

| Full Name | N-alpha-Fmoc-N-omega,N-omega-dimethyl-N-omega'-Pbf-L-arginine |

| CAS Number | 1185841-84-2 (Typical) |

| Molecular Weight | ~676.8 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP. Less soluble in DCM. |

| Storage | +2°C to +8°C, desiccated. Hygroscopic. |

Critical Handling Note: Fmoc-ADMA(Pbf)-OH is significantly more expensive than Fmoc-Arg(Pbf)-OH. To minimize waste, calculate stoichiometry precisely and ensure the resin is adequately swollen before addition.

Core Protocol: Coupling Strategy

The Challenge: Sterics & Lactamization

The primary risk during Arginine coupling is the intramolecular nucleophilic attack of the side-chain nitrogen onto the activated carbonyl, forming a

-

Risk Factor 1: Slow coupling due to the dimethyl/Pbf bulk increases the window for lactam formation.

-

Risk Factor 2: High-base conditions (e.g., excess DIEA) accelerate lactamization.

Recommended Activation System: DIC / Oxyma Pure

We recommend DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) over HATU/DIEA for the standard coupling of ADMA.

-

Why? Oxyma Pure creates a less basic environment than HATU/DIEA, suppressing racemization and lactam formation while maintaining high acylation power.

Step-by-Step Coupling Protocol

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation (In-Situ):

-

Dissolve Fmoc-ADMA(Pbf)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Add DIC (3.0 eq) immediately prior to adding to the resin.

-

Crucial:Do not pre-activate for >2 minutes. Long pre-activation favors lactam formation.

-

-

Coupling:

-

Room Temperature: Shake for 120 minutes.

-

Microwave (CEM/Biotage): 75°C for 5 minutes (Power: 25-30W). Note: ADMA is stable at this temp, but Pbf removal is not a concern here.

-

-

Re-Coupling (Mandatory for >10-mer peptides):

-

Drain and wash DMF (3x).

-

Repeat the activation and coupling step with fresh reagents (1.5 eq).

-

-

Capping: Acetic Anhydride/DIEA/DMF (1:2:7) for 10 mins to terminate unreacted chains.

Workflow Visualization

Figure 1: Optimized SPPS cycle for sterically hindered ADMA coupling. Note the strict limit on pre-activation time.

Deprotection & Cleavage (The Pbf Problem)

The Pbf group on ADMA is acid-labile, but the resulting Pbf cation is highly reactive. If not scavenged immediately, it will alkylate Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met) residues.

Cleavage Cocktail Selection

| Peptide Composition | Recommended Cocktail | Ratio | Time |

| Standard (No Trp/Met) | TFA / TIPS / H₂O | 95 : 2.5 : 2.5 | 2 - 3 Hours |

| Contains Trp/Tyr/Met | Reagent K (TFA / Phenol / Water / Thioanisole / EDT) | 82.5 : 5 : 5 : 5 : 2.5 | 3 - 4 Hours |

| "Green" Alternative | TFA / TIS / DODT / H₂O | 92.5 : 2.5 : 2.5 : 2.5 | 3 Hours |

Note: ADMA(Pbf) cleaves slightly slower than Arg(Pbf). Do not cut the cleavage time short.

Post-Cleavage Workup

-

Precipitation: Filter resin and drop filtrate into ice-cold Diethyl Ether (Et₂O).

-

Centrifugation: Spin at 3000 rpm for 5 min. Decant ether.

-

Wash: Resuspend pellet in fresh cold ether and spin again (Repeat 2x). This step is critical to remove the Pbf-scavenger adducts.

Scavenging Mechanism

Figure 2: The critical role of scavengers in preventing Pbf re-attachment during ADMA deprotection.

Quality Control & Troubleshooting

Analytical HPLC

-

Elution Profile: ADMA is more hydrophobic than Arg. Expect the ADMA-containing peptide to elute later than the wild-type Arg peptide.

-

Separation: Separation of ADMA from SDMA (Symmetric Dimethylarginine) isomers can be difficult. Use a shallow gradient (e.g., 0.5% B per minute) on a C18 column.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Mass +156 Da (approx) | Incomplete Pbf removal. | Extend cleavage time; ensure TFA is fresh; use Reagent K. |

| Mass -18 Da | Reduce activation time; Switch from HATU to DIC/Oxyma. | |

| Low Yield | Steric hindrance during coupling. | Use Double Coupling; Increase temperature (50°C); Use PEG-based resin (ChemMatrix) to improve solvation. |

| Racemization | High base concentration. | Avoid DIEA/NMM during coupling. Use Oxyma/DIC (base-free). |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Context: Superiority of Oxyma/DIC). Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Context: Pbf cleavage mechanics). Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing Asymmetric Dimethylarginine (ADMA)

Abstract

The incorporation of Asymmetric Dimethylarginine (ADMA) into synthetic peptides is critical for studying epigenetic regulation, specifically histone modification and protein-arginine methyltransferase (PRMT) activity. However, the steric bulk of the dimethyl group and the propensity of arginine derivatives to undergo

Introduction: The "Arginine Problem" in MW-SPPS

Microwave-assisted SPPS (MW-SPPS) has revolutionized peptide synthesis by accelerating reaction kinetics. However, the high temperatures (typically 75°C–90°C) used for standard amino acids are deleterious for Arginine derivatives, particularly bulky analogs like ADMA.

Key Challenges

- -Lactam Formation: Under high heat and basic conditions (e.g., HBTU/DIEA activation), the nucleophilic side chain of arginine can attack the activated carbonyl, forming a six-membered lactam ring. This terminates the peptide chain and reduces yield.

-

Steric Hindrance: The two methyl groups on the guanidino nitrogen of ADMA significantly increase steric bulk compared to standard Arginine, slowing down the acylation reaction.

-

Pbf Removal: The Pbf sulfonyl protecting group is acid-labile but can be sluggish to remove from methylated arginines, requiring optimized cleavage cocktails.

The Solution: This protocol employs a Hybrid Kinetic Strategy . We utilize high-energy microwave irradiation for standard residues to maximize speed, but switch to a thermodynamically controlled "Soft Coupling" (50°C max) for Fmoc-ADMA(Pbf)-OH to preserve chiral integrity and prevent lactamization.

Materials & Reagents

Building Block

-

Name: Fmoc-ADMA(Pbf)-OH

-

Full Chemical Name: N

-Fmoc-N -

CAS: 1185841-84-2[1]

-

Molecular Weight: ~676.8 g/mol [1]

Coupling Reagents (Critical Choice)[2][3][4][5][6][7]

-

Activator: DIC (N,N′-Diisopropylcarbodiimide)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

-

Expert Note: Avoid HBTU/HATU/DIEA for the ADMA step. The presence of tertiary bases (DIEA) at high temperatures significantly catalyzes

-lactam formation and racemization. DIC/Oxyma creates a neutral/acidic environment that suppresses these side reactions.

-

Solid Support[4][8][9]

-

Resin: Rink Amide ProTide or Polystyrene (0.3 – 0.6 mmol/g loading).

-

Note: Lower loading resins are preferred to reduce intermolecular aggregation of these bulky sequences.

-

Experimental Protocol

Machine Setup & Stock Solutions

Ensure your microwave synthesizer (e.g., CEM Liberty Blue, Biotage Initiator) is programmed to allow variable temperature methods.

-

Amino Acid Solution: 0.2 M in DMF.

-

Activator (DIC): 0.5 M in DMF.

-

Base/Additive (Oxyma): 1.0 M in DMF (Note: Oxyma serves as the additive; no DIEA is used for this specific coupling).

-

Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma (to suppress aspartimide formation).

The Hybrid MW-SPPS Cycle

The following workflow distinguishes between "Standard" residues and the "ADMA" residue.

Step A: Fmoc Deprotection (Universal)

-

Reagent: 20% Piperidine/DMF.[2]

-

Condition: 75°C for 3 minutes (Microwave).

-

Wash: 4 x DMF.

Step B: Coupling (The Bifurcated Path)

| Parameter | Standard Amino Acid | Fmoc-ADMA(Pbf)-OH (Critical) |

| Activation | HBTU/DIEA or DIC/Oxyma | DIC / Oxyma Pure (1:1 equiv) |

| Equivalents | 5.0 eq | 2.5 - 3.0 eq (Conserve expensive reagent) |

| Temperature | 75°C - 90°C | 50°C (Strict Limit) or Room Temp |

| Time | 2 - 5 min | 10 - 15 min (Double Coupling Recommended) |

| Power | High (Standard) | Low / Pulsed |

Protocol Logic:

-

Pre-Activation: For ADMA, mix Fmoc-ADMA(Pbf)-OH, Oxyma, and DIC outside the reaction vessel or in the pre-activation loop for 2 minutes prior to addition. This forms the reactive O-acylisourea/active ester in situ.

-

Double Coupling: Due to steric hindrance, perform the ADMA coupling twice.

-

Coupling 1: 50°C for 10 min.

-

Drain & Wash.

-

Coupling 2: 50°C for 10 min.

-

Step C: Cleavage & Global Deprotection

Methylated arginines hold the Pbf group tightly. A standard 2-hour cleavage is often insufficient.

-

Cocktail: Reagent K-derived or High-Scavenger mix.

-

TFA (94%)

-

TIS (Triisopropylsilane) (2.5%)

-

H2O (2.5%)

-

DODT (2,2′-(Ethylenedioxy)diethanethiol) (1.0%)

-

-

Time: 3 to 4 hours at Room Temperature.

-

Precipitation: Cold Diethyl Ether.

Visualizing the Workflow

The following diagram illustrates the decision logic required for successfully incorporating ADMA.

Caption: Figure 1. Optimized MW-SPPS workflow distinguishing the high-energy path for standard amino acids and the low-temperature "Soft Coupling" path for ADMA to prevent side reactions.

Analytical Quality Control

After cleavage and ether precipitation, analyze the crude peptide.

-

HPLC: Look for a "pre-peak" (approx. -18 Da or -170 Da).

-

-18 Da: Indicates

-lactam formation (loss of H2O). If observed, lower the coupling temp to Room Temp in future runs. -

+Pbf adducts: If peaks appear with +252 Da mass, the Pbf group was not fully removed. Extend cleavage time.

-

-

Mass Spectrometry: ADMA has a unique mass signature. Ensure the specific mass shift (+28 Da vs standard Arg) is present.

References

-

Sigma-Aldrich. Fmoc-ADMA(Pbf)-OH Product Specification and Protocols. Retrieved from

-

CEM Corporation. Microwave Peptide Synthesis: Optimizing Arginine Couplings. Retrieved from

-

Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.[3] Retrieved from

-

Bachem. Technical Note: Cleavage of Pbf/Pmc protecting groups. Retrieved from

-

Albericio, F., et al. (2018). OxymaPure: A efficient additive for peptide synthesis. European Journal of Organic Chemistry. Retrieved from

Sources

Cleavage cocktails for removing Pbf group from ADMA residues

Application Note: Optimized Cleavage Cocktails for Removing Pbf Groups from ADMA Residues

Abstract & Introduction

The incorporation of Asymmetric Dimethylarginine (ADMA) into peptide sequences is critical for studying epigenetic regulation, RNA processing, and nitric oxide synthase (NOS) inhibition. The standard building block for Solid Phase Peptide Synthesis (SPPS) is Fmoc-ADMA(Pbf)-OH .

While the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the industry standard for protecting the guanidino moiety, its removal from ADMA presents unique kinetic challenges compared to standard Arginine. The steric bulk of the N,N-dimethyl substitution adjacent to the guanidino group can impede the protonation required for acidolysis. Furthermore, the cleaved Pbf cation is a highly reactive electrophile that, if not aggressively scavenged, leads to irreversible alkylation of Tryptophan (Trp) and Methionine (Met) residues.

This Application Note provides a scientifically grounded protocol for the complete removal of Pbf from ADMA, prioritizing high-acidity cocktails and specific scavenger ratios to ensure high purity.

The Chemistry of Pbf Removal

Mechanistic Insight

The cleavage of the Pbf group is an acid-catalyzed solvolysis (SN1-like mechanism).

-

Protonation: TFA protonates the sulfonyl group of the Pbf moiety.[1]

-

Cleavage: The C-N bond breaks, releasing the deprotected Guanidino group and generating a reactive Pbf cation .

-

Scavenging: This cation must be immediately neutralized by a nucleophilic scavenger (e.g., Thioanisole, Silanes) to prevent it from attacking electron-rich side chains (Trp, Tyr, Met).[2][3]

The ADMA Challenge: In ADMA, the presence of two methyl groups on the terminal nitrogen creates a hydrophobic and sterically crowded environment. This can reduce the local concentration of TFA/Water at the reaction site, slowing the initial protonation step. Consequently, standard 2-hour cleavage protocols often result in incomplete deprotection (detectable as +252 Da mass adducts).

Visualizing the Pathway

Figure 1: Mechanistic pathway of Pbf removal. Note the critical bifurcation where the reactive cation is either scavenged or reacts with the peptide.

Cocktail Selection Guide

For ADMA-containing peptides, we strongly recommend Reagent K or Reagent R over the "odorless" Reagent B, due to the higher scavenging capacity required for the stabilized Pbf cation.

Table 1: Recommended Cleavage Cocktails

| Cocktail Name | Composition (v/v) | Best Application | Notes for ADMA |

| Reagent K (Preferred) | TFA (82.5%) Phenol (5%) Water (5%) Thioanisole (5%) EDT (2.5%) | Universal / Difficult Sequences. Mandatory if peptide contains Trp, Met, or Cys. | Thioanisole acts as a "soft" nucleophile, accelerating Pbf removal via an SN2-assisted mechanism. |

| Reagent R | TFA (90%) Thioanisole (5%) EDT (3%) Anisole (2%) | High Arginine Content. Best for sequences with multiple Arg/ADMA residues. | Higher TFA concentration drives the equilibrium toward cleavage. |